Superior Broad-Spectrum Cytotoxicity: Euphorbia Factor L9 vs. L1, L2, L3, and L8 Across Five Cancer Cell Lines
In a direct head-to-head comparison of five Euphorbia factors (EFL1, EFL2, EFL3, EFL8, and EFL9) isolated and tested under identical experimental conditions, Euphorbia factor L9 (compound 5) exhibited the strongest cytotoxicity against all five cancer cell lines tested, whereas EFL1 showed no detectable cytotoxicity at concentrations up to 40 µM against any cell line, and EFL2 demonstrated selective activity only against the MDR subline KB-VIN [1]. The study authors explicitly stated that 'Compound 5 exhibited the strongest cytotoxicity against all cell lines, while compound 2 showed selectivity against KB-VIN' [1].
| Evidence Dimension | Cytotoxicity (IC50) across multiple cancer cell lines |
|---|---|
| Target Compound Data | EFL9: Active against all 5 cell lines tested; specific IC50 values not fully reported in abstract but designated as 'strongest' among series [1]. |
| Comparator Or Baseline | EFL1: IC50 >40 µM (all cell lines, inactive); EFL2: Selective activity against KB-VIN only; EFL3: Moderate broad-spectrum activity; EFL8: Not designated as strongest [1]. |
| Quantified Difference | EFL9 was the only compound among the five tested that showed strong, broad-spectrum cytotoxicity against all cell lines including both drug-sensitive and MDR phenotypes; EFL1 was completely inactive at >40 µM [1]. |
| Conditions | SRB colorimetric assay; cell lines: A549 (lung carcinoma), MDA-MB-231 (triple-negative breast cancer), KB (nasopharyngeal carcinoma), MCF-7 (breast cancer), and KB-VIN (vincristine-resistant MDR subline) [1]. |
Why This Matters
Researchers requiring a lathyrane diterpenoid with consistent, broad-spectrum activity across diverse cancer cell types—including MDR models—should select EFL9 rather than EFL1 (inactive), EFL2 (selective), or EFL3 (moderate) [1].
- [1] Teng YN, Wang Y, Hsu PL, et al. Mechanism of action of cytotoxic compounds from the seeds of Euphorbia lathyris. Phytomedicine. 2018;41:62-66. View Source
